N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
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Overview
Description
“N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide” is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzothiazole and benzamide moieties in the molecule suggests that it may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide” typically involves the following steps:
Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 2-(methylthio)benzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), or sulfonating agents (sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
Chemistry
In chemistry, “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, benzothiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Benzothiazole derivatives have been studied for their ability to inhibit enzymes, modulate receptors, and interact with various biological targets.
Industry
Industrially, such compounds may find applications in the development of new materials, agrochemicals, and dyes. Their chemical stability and reactivity make them suitable for various industrial processes.
Mechanism of Action
The mechanism of action of “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide” would depend on its specific biological target. Generally, benzothiazole derivatives can interact with proteins, enzymes, and receptors, leading to modulation of their activity. The presence of the benzamide moiety suggests potential interactions with protein kinases or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure with known antimicrobial and anticancer properties.
2-(Methylthio)benzoic Acid: A precursor in the synthesis of the target compound.
5,6-Dimethoxybenzothiazole: A derivative with similar structural features.
Uniqueness
“N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide” is unique due to the combination of the benzothiazole and benzamide moieties, along with the presence of methoxy and methylthio groups. This unique structure may confer distinct biological activities and chemical reactivity compared to its simpler counterparts.
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-21-12-8-11-15(9-13(12)22-2)24-17(18-11)19-16(20)10-6-4-5-7-14(10)23-3/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOPKGZUYCNPBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=CC=C3SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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